Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester
CAS No.: 97347-28-9
Cat. No.: VC20776097
Molecular Formula: C20H38N2O6
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97347-28-9 |
|---|---|
| Molecular Formula | C20H38N2O6 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Standard InChI | InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1 |
| Standard InChI Key | UQLCKAUKONGSNZ-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Introduction
What is Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester?
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester is a protected derivative of L-lysine, a naturally occurring amino acid. It features two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities at the alpha and epsilon positions of the lysine. The molecular formula for Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester is C20H38N2O6, and it has a CAS number of 97347-28-9.
Synthesis
The synthesis of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester involves several steps to ensure the controlled protection of the amino groups. Traditional methods may lead to impurities, so novel processes use a p-anisaldehyde Schiff base intermediate to prepare differentially protected lysine derivatives .
Uses
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester serves multiple purposes in research and industry:
-
Peptide Synthesis: It is used for controlled incorporation into peptides and proteins during chemical synthesis. The Boc protecting groups ensure selective attachment of the lysine unit to the desired position in the peptide chain, preventing unwanted reactions with other amino acid side chains.
-
Chemical Modifications: The presence of Boc protecting groups allows for selective reactions that can facilitate further chemical modifications.
-
Drug Discovery: It is a valuable component in combinatorial chemistry and drug discovery.
Reactivity
Studies have focused on the interactions of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester with various reagents during peptide synthesis. Its reactivity profile allows it to engage in coupling reactions efficiently. Interaction studies often explore how modifications to the lysine side chain influence binding affinity and specificity in biological systems.
Comparison with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Nalpha-Boc-Lysine | Single Boc group on lysine | Simpler structure; less steric hindrance |
| Nalpha,Nepsilon-DiBoc-Lysine | Two Boc groups on lysine | Enhanced stability; more complex deprotection |
| L-Lysine Hydrochloride | Unprotected form of lysine | Highly reactive; lacks protective groups |
| Nepsilon-Boc-Lysine | Single Boc group on epsilon amine | Focused reactivity on epsilon amine |
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester stands out due to its dual protection strategy, which provides flexibility in synthetic applications while maintaining stability during reactions.
Other names
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume